N'-(9-anthrylmethylene)isonicotinohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(9-anthrylmethylene)isonicotinohydrazide is a chemical compound with the molecular formula C21H15N3O It is known for its unique structure, which includes an anthracene moiety linked to an isonicotinohydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(9-anthrylmethylene)isonicotinohydrazide typically involves the condensation reaction between 9-anthraldehyde and isonicotinohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for N’-(9-anthrylmethylene)isonicotinohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N’-(9-anthrylmethylene)isonicotinohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding anthraquinone derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted hydrazide derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use in the development of new therapeutic agents due to its biological activity.
Industry: Possible applications in materials science and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of N’-(9-anthrylmethylene)isonicotinohydrazide involves its interaction with biological targets such as enzymes and receptors. The compound can form complexes with metal ions, which may enhance its biological activity. It can also interact with cellular components, leading to the inhibition of specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Isonicotinoyl hydrazones: These compounds share a similar hydrazone functional group and have been studied for their antimicrobial activity.
Isoniazid: A well-known antituberculosis drug that shares the isonicotinic acid hydrazide moiety.
Anthracene derivatives: Compounds containing the anthracene moiety, which are known for their photophysical properties and applications in materials science.
Uniqueness
N’-(9-anthrylmethylene)isonicotinohydrazide is unique due to its combination of the anthracene and isonicotinohydrazide moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C21H15N3O |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-[(E)-anthracen-9-ylmethylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H15N3O/c25-21(15-9-11-22-12-10-15)24-23-14-20-18-7-3-1-5-16(18)13-17-6-2-4-8-19(17)20/h1-14H,(H,24,25)/b23-14+ |
InChI Key |
SFZNDNWHTDVIPK-OEAKJJBVSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/NC(=O)C4=CC=NC=C4 |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC(=O)C4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.